Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate is a boronic ester derivative of pyrrole. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
Mode of Action
The presence of the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) suggests that it may undergo reactions such as suzuki-miyaura cross-coupling , which is a common method for forming carbon-carbon bonds in organic synthesis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate . .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with proteins, particularly with serine and threonine residues . This property makes them useful in the design of enzyme inhibitors and proteasome inhibitors .
Cellular Effects
The specific effects of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate on cellular processes are currently unknown. Boronic esters have been shown to influence cell function by interacting with various cellular pathways. For instance, they can affect gene expression and cellular metabolism by modulating the activity of key enzymes .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that boronic esters are generally stable under physiological conditions .
Metabolic Pathways
Boronic esters are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic esters are known to be involved in various cellular processes, which could potentially direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved by reacting the pyrrole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, PdCl2(dppf))
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Biaryls: Formed via Suzuki-Miyaura cross-coupling
Alcohols/Phenols: Formed via oxidation of the boronic ester group
Reduced Alcohols: Formed via reduction of the ester group
Scientific Research Applications
Chemistry
In organic chemistry, Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for constructing biaryl compounds, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential drug candidates. The boronic ester group is known to interact with biological targets such as proteases, making it useful in the design of enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it essential for creating durable and high-performance materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate is unique due to its pyrrole backbone, which imparts distinct electronic properties compared to other boronic esters. This uniqueness makes it particularly useful in synthesizing heterocyclic compounds and exploring new chemical reactivities.
By understanding the detailed properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-8(7-14-9)10(15)16-5/h6-7,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVMPMYZRFLSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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